molecular formula C11H14N2O4 B2863754 N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide CAS No. 52944-14-6

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide

Cat. No.: B2863754
CAS No.: 52944-14-6
M. Wt: 238.243
InChI Key: OULOSRLXJMGQBI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group and a hydroxyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Chromium trioxide (CrO3) in an acidic medium.

Major Products Formed

    Reduction: N-(2-amino-1,1-dimethylethyl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2-oxo-1,1-dimethylethyl)-3-nitrobenzamide.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The nitro group can participate in reduction reactions, while the hydroxyl group can undergo substitution and oxidation reactions, making this compound versatile for various applications.

Biological Activity

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas. This article provides a detailed review of the biological activity of this compound, including its mechanism of action, research findings, and potential applications in medicine.

The primary target of this compound is Tyrosine-protein kinase SYK . This kinase plays a critical role in signaling pathways related to immune responses. The compound interacts with SYK by binding to it, leading to inhibition of its activity. This inhibition can affect multiple signaling pathways in immune cells, potentially influencing immune responses and providing therapeutic benefits in diseases characterized by dysregulated immune activity.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. These compounds have shown promise in:

  • Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in leukemic cells.
  • Antimicrobial Properties : The compound's derivatives have demonstrated antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : The inhibition of SYK may also contribute to anti-inflammatory activities, making these compounds potential candidates for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of SYK with potential effects on immune signaling pathways.
Anticancer ActivityDerivatives showed significant activity against leukemic cells with induction of apoptosis.
Antimicrobial ActivityEffective against Mycobacterium tuberculosis with sub-micromolar minimum inhibitory concentrations.

Applications in Medicine

The diverse biological activities of this compound suggest several potential applications:

  • Cancer Therapy : Given its anticancer properties, further development could lead to new treatments for leukemia and other cancers.
  • Infectious Disease Treatment : Its antimicrobial properties may be harnessed in developing new antibiotics or treatments for resistant infections.
  • Anti-inflammatory Drugs : The compound's ability to modulate immune responses positions it as a candidate for developing therapies for autoimmune diseases.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULOSRLXJMGQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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